Relugolix is a medication currently approved by the US Food and Drug Administration (FDA) for the treatment of advanced prostate cancer Source: American Journal of Managed Care, Study Characterizes Real-World Use of Relugolix in Combination With Other Prostate Cancer Therapies: . Scientific research on relugolix is focused on optimizing its use and exploring its potential benefits in various prostate cancer treatment scenarios.
A key area of research involves combining relugolix with radiation therapy. The American Society for Radiation Oncology (ASTRO) has identified this as a promising avenue for further investigation Source: American Society for Radiation Oncology (ASTRO), 2022 ASTRO-Myovant Sciences-Pfizer Alliance New Combination (Relugolix-Radiation) Therapy Challenge: . Studies are ongoing to evaluate the effectiveness of relugolix alongside different radiation therapy approaches, including definitive (curative-intent) radiotherapy, salvage therapy after initial treatment, and treatment for oligometastasis (limited spread of cancer).
Research on the combination of relugolix and radiation therapy is looking at various clinical outcomes. These include:
Scientific research on relugolix is also exploring:
Relugolix is a potent, orally active nonpeptide antagonist of gonadotropin-releasing hormone (GnRH), primarily used in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids. Its chemical structure is characterized by the molecular formula and a molecular weight of approximately 623.63 g/mol. Relugolix exhibits high affinity for human and monkey GnRH receptors, with binding IC50 values of 0.33 nM and 0.32 nM, respectively .
Relugolix acts as a GnRH antagonist. GnRH is a natural hormone produced by the hypothalamus that stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH) []. LH and FSH, in turn, stimulate the gonads (testes in men and ovaries in women) to produce sex hormones like testosterone and estrogen []. Relugolix binds to the GnRH receptor in the pituitary gland, blocking the action of GnRH and thereby preventing the release of LH and FSH []. Consequently, sex hormone production in the gonads is suppressed. In prostate cancer, this reduction in testosterone levels slows or stops the growth of cancer cells that depend on testosterone for survival [].
Relugolix acts as a GnRH receptor antagonist, inhibiting the stimulation of luteinizing hormone (LH) and follicular stimulating hormone (FSH) production by the pituitary gland. This leads to decreased synthesis of testosterone in men and estrogen in women . Its pharmacological activity involves complex interactions with various cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in its metabolism .
Relugolix has demonstrated significant biological activity in clinical settings. It effectively reduces serum testosterone levels in men with advanced prostate cancer, showing comparable efficacy to traditional GnRH peptide analogues like leuprolide and degarelix but without the initial testosterone surge associated with agonists . The drug has been associated with mild and transient elevations in serum aminotransferases in a small percentage of patients, indicating a favorable safety profile .
The synthesis of Relugolix involves several steps:
Alternative synthetic routes have been explored, but many face challenges such as low yields or the formation of impurities that complicate purification processes .
Relugolix is primarily indicated for:
Additionally, ongoing research aims to explore its utility in other hormone-sensitive disorders.
Studies have shown that Relugolix interacts with various proteins and drugs. It binds approximately 68-71% to plasma proteins, predominantly human serum albumin and α1-acid glycoprotein . Importantly, it does not significantly affect the plasma binding of highly bound medications such as warfarin and ibuprofen . The drug's metabolism is primarily mediated by CYP3A4, making it susceptible to interactions with strong inhibitors or inducers of this enzyme .
Relugolix belongs to a class of GnRH antagonists that includes several other compounds. A comparison highlights its unique properties:
| Compound Name | Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Leuprolide | GnRH Agonist | Stimulates LH/FSH release initially | Causes initial testosterone surge |
| Degarelix | GnRH Antagonist | Directly inhibits LH/FSH production | Injectable formulation |
| Cetrorelix | GnRH Antagonist | Inhibits LH/FSH production | Administered via injection |
| Relugolix | GnRH Antagonist | Inhibits LH/FSH production | Oral administration; faster onset without surge |
Relugolix's oral bioavailability (approximately 12%) and rapid action distinguish it from other GnRH antagonists that are typically administered via injection .
Relugolix exhibits distinctive solubility characteristics that are fundamental to its pharmaceutical development and formulation strategies. The compound demonstrates significantly limited aqueous solubility, with water solubility measured at 0.04 mg per milliliter at 25°C [1] [2]. This poor aqueous solubility classifies relugolix as a Biopharmaceutics Classification System Class IV compound, characterized by both low solubility and low permeability [1] [3].
The solubility profile shows marked pH dependency, with relugolix displaying increased solubility under acidic conditions compared to neutral or basic environments [1] [3] [4]. Studies demonstrate that in pH 1.2 buffer, approximately 17% of the drug dissolves within 12 hours, while at pH 6.8 and pH 7.4, less than 5% dissolution occurs over the same timeframe [4]. This pH-dependent behavior reflects the compound's basic nature, with a measured pKa value of 8.63 [3] [5].
In organic solvents, relugolix demonstrates substantially enhanced solubility compared to aqueous media. Dimethyl sulfoxide provides the highest solubility at 20.0 mg per milliliter [6] [7] [8], followed by dimethylformamide at approximately 25 mg per milliliter [7] [9] [5]. Ethanol solubility is considerably lower at 1.0 mg per milliliter [6] [7], while the compound exhibits sparse solubility in tetrahydrofuran and demonstrates solubility in benzyl alcohol [9].
Binary solvent systems have been extensively investigated to optimize relugolix solubility for pharmaceutical applications. The ethanol-acetonitrile binary mixture provides maximum solubility among the studied combinations, while the ethanol-isopropanol mixture yields minimum solubility [10] [11] [12]. Temperature-dependent solubility studies conducted from 298.15 to 323.15 K under 0.1 MPa demonstrate that solubility increases with temperature across all binary solvent mixtures [10] [11] [12].
Table 1: Physicochemical Properties of Relugolix
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₂₉H₂₇F₂N₇O₅S | [6] [13] [2] [14] [15] |
| Molecular Weight (g/mol) | 623.63 | [6] [13] [2] [14] [15] |
| CAS Number | 737789-87-6 | [6] [13] [2] [14] [15] |
| Chemical Name | 1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea | [6] [13] [2] [15] |
| Appearance | White to off-white to slightly yellow solid | [6] [2] [16] [15] |
| Melting Point (°C) | 228°C (decomposition) | [6] |
| pKa | 8.63 | [6] [3] [5] |
| Density (g/cm³) | 1.442 ± 0.06 (predicted) | [6] |
| Water Solubility at 25°C (mg/mL) | 0.04 | [1] [2] |
| DMSO Solubility (mg/mL) | 20.0 | [6] [7] [8] |
| Ethanol Solubility (mg/mL) | 1.0 | [6] [7] |
| Storage Temperature | Store at -20°C (drug substance), ≤30°C (drug product) | [6] [16] [17] |
| Hygroscopicity | Slightly hygroscopic | [16] [17] |
| Crystal Form | Anhydrous crystalline free base | [1] [16] |
| BCS Classification | Class IV (low solubility/low permeability) | [1] [3] |
Table 2: Solubility Behavior in Various Media
| Medium | Solubility (mg/mL) | pH Dependence | References |
|---|---|---|---|
| Water (pH 7, 25°C) | 0.04 | pH dependent - decreases with increasing pH | [1] [2] [4] |
| DMSO | 20.0 | N/A | [6] [7] [8] [9] |
| Ethanol | 1.0 | N/A | [6] [7] [4] |
| Dimethylformamide | ~25 | N/A | [7] [9] [5] |
| Tetrahydrofuran | Sparingly soluble | N/A | [9] |
| Benzyl alcohol | Soluble | N/A | [9] |
| pH 1.2 buffer | Higher solubility | 17% dissolved in 12h | [4] |
| pH 5.5 buffer | Low solubility | Dissolution acceptance criterion | [1] [3] |
| pH 6.8 buffer | Very low solubility (<5% in 12h) | <5% dissolved in 12h | [4] |
| Ethanol + Acetonitrile (1:1) | Maximum solubility among binary mixtures | Temperature dependent | [10] [11] [12] |
| Ethanol + Methanol (1:1) | Moderate solubility | Temperature dependent | [10] [11] [12] |
| Ethanol + Ethyl acetate (1:1) | Moderate solubility | Temperature dependent | [10] [11] [12] |
| Ethanol + Isopropanol (1:1) | Minimum solubility among binary mixtures | Temperature dependent | [10] [11] [12] |
Relugolix demonstrates pronounced pH-dependent stability characteristics that significantly influence its degradation behavior under various environmental conditions. The compound exhibits remarkable stability under acidic conditions, showing minimal to no degradation when exposed to 0.1 N and 1 N hydrochloric acid solutions [18] [19] [20]. This acidic stability represents a favorable characteristic for formulation development and gastrointestinal stability.
Under basic conditions, relugolix undergoes significant degradation with multiple degradation pathways activated. Exposure to 0.1 N sodium hydroxide results in the formation of 2-4 degradation products, while more concentrated alkaline conditions (1 N sodium hydroxide) lead to enhanced degradation rates with 3-5 identifiable degradation products [18] [19] [20]. The alkaline degradation process has been characterized through advanced analytical techniques, revealing novel degradation products not previously reported in the literature [19] [20].
The pH stability profile demonstrates a clear inverse relationship between pH and chemical stability. At physiological pH values (6.8-7.4), relugolix maintains relative stability, though some gradual degradation may occur over extended periods [4]. The compound's behavior in neutral aqueous media shows enhanced stability compared to alkaline conditions but reduced stability compared to acidic environments [19] [20].
Hydrolytic degradation studies conducted in pure water demonstrate excellent stability, with no significant degradation products formed under neutral hydrolytic conditions [19] [20]. This finding suggests that pH-mediated ionic mechanisms, rather than simple hydrolysis, drive the observed degradation pathways under basic conditions.
The pH-dependent degradation mechanism appears to involve nucleophilic attack on susceptible functional groups within the relugolix molecular structure under alkaline conditions. The presence of multiple nitrogen-containing heterocycles and the urea functionality provides potential sites for base-catalyzed hydrolysis and subsequent molecular rearrangements [18] [19].
Relugolix exhibits well-characterized solid-state properties that are crucial for pharmaceutical development and manufacturing processes. The compound demonstrates slight hygroscopic behavior, requiring no special protection from humidity during handling, shipping, or storage [16] [17]. This moderate moisture uptake characteristic facilitates practical pharmaceutical processing while maintaining chemical and physical stability.
Extensive polymorphism studies reveal that relugolix exists in multiple crystalline forms, each with distinct physicochemical properties and stability characteristics [21] [22] [23]. The commercial form selected for development represents the thermodynamically most stable polymorph under manufacturing and storage conditions [16]. X-ray powder diffraction analysis identifies characteristic peaks at 9.56, 17.92, 19.06, 22.80, and 24.94 degrees two-theta for the primary commercial form [24].
Form F represents an important polymorphic variant characterized by key diffraction peaks at 6.9, 7.5, 9.5, 13.9, and 18.1 degrees two-theta [21] [22] [23]. This polymorph demonstrates a melting point range of 198-204°C and exhibits advantageous solubility behavior at physiological pH values, potentially offering enhanced bioavailability characteristics [21] [22]. Form F can exist as either an anhydrous form, hydrate, or solvate, with the hemihydrate form being particularly noteworthy [22].
Form G and Form H represent additional crystalline variants identified through comprehensive polymorph screening studies [21] [22]. Form G exhibits characteristic peaks at 5.4, 8.4, 10.7, and 12.1 degrees two-theta, while Form H shows distinctive patterns at 6.2, 8.6, 15.9, 19.0, and 19.6 degrees two-theta [21] [22]. These polymorphs serve important roles in understanding the complete solid-state landscape and ensuring consistent pharmaceutical manufacturing.
The hemihydrate form demonstrates unique thermal behavior, showing a mass loss of approximately 1.5% up to 120°C, corresponding to 0.5 molar equivalents of water [25]. Differential scanning calorimetry analysis reveals a characteristic dehydration peak at 96°C with an enthalpy of 36 ± 5 joules per gram [25].
Amorphous forms of relugolix have been identified and characterized, typically exhibiting higher solubility but reduced physical stability compared to crystalline forms [26]. These amorphous materials require careful handling and storage to prevent uncontrolled crystallization that could affect pharmaceutical performance.
Table 4: Polymorphic Forms and Solid-State Characteristics
| Polymorphic Form | Key XRPD Peaks (2θ°) | Melting Point (°C) | Stability Properties | Applications/Notes | References |
|---|---|---|---|---|---|
| Form I (Commercial) | 9.56, 17.92, 19.06, 22.80, 24.94 | 228 (decomposition) | Thermodynamically most stable | Selected for development and commercial use | [16] [24] |
| Form F | 6.9, 7.5, 9.5, 13.9, 18.1 | 198-204 | Advantageous solubility at physiological pH | Enhanced bioavailability potential | [21] [22] [23] |
| Form G | 5.4, 8.4, 10.7, 12.1 | Not specified | Polymorphically pure form available | Process development studies | [21] [22] |
| Form H | 6.2, 8.6, 15.9, 19.0, 19.6 | Not specified | Characteristic for identification | Polymorph screening identification | [21] [22] |
| Form J | Triclinic crystal system | Not specified | Unit cell dimensions determined | Crystal structure analysis | [21] [22] |
| Form R1 | Additional characteristic peaks | Not specified | Novel crystalline variant | Research and development | [26] [27] |
| Amorphous Form | No crystalline peaks | Not applicable | Higher solubility, lower stability | Formulation enhancement | [26] |
| Hemihydrate Form | Mass loss ~1.5% up to 120°C | 96 (dehydration peak) | Contains 0.5 mol water per mol drug | Hydration characterization | [25] |
Comprehensive forced degradation studies conducted in accordance with International Council for Harmonization guidelines Q1A(R2) provide detailed insights into relugolix stability under accelerated stress conditions [18] [19] [20]. These investigations encompass oxidative, thermal, and photolytic degradation pathways, facilitating the identification and structural characterization of stress-related degradation products.
Oxidative degradation studies demonstrate significant susceptibility to various oxidizing agents. Hydrogen peroxide exposure results in the formation of 2-4 characterized degradation products, while azobisisobutyronitrile (AIBN) treatment produces the highest number of degradation products, with 11 distinct impurities identified [28]. These oxidative degradation products include both more hydrophobic and more hydrophilic compounds compared to the parent molecule, indicating diverse chemical transformation pathways [28].
Thermal degradation analysis reveals temperature-dependent kinetics following Arrhenius behavior. Isothermal thermogravimetric studies conducted at temperatures ranging from 150-170°C demonstrate zero-order degradation kinetics at lower temperatures, transitioning to higher-order kinetics at elevated temperatures [29]. Activation energy calculations yield values ranging from 31.0 to 35.9 kcal per mole, providing quantitative parameters for stability prediction and shelf-life modeling [29].
Photolytic degradation studies encompass exposure to ultraviolet light, visible light, and direct sunlight. Ultraviolet irradiation produces the most extensive photodegradation, with 8 distinct degradation products identified [28] [20]. Sunlight exposure demonstrates the highest degradation rate at 52.7%, generating 7 characteristic degradation products [28]. Visible light irradiation shows minimal photosensitivity, producing only a single impurity after extended exposure [28].
Mass spectrometry analysis combined with nuclear magnetic resonance spectroscopy enables complete structural elucidation of identified degradation products. Seven novel degradation products have been characterized for the first time, representing previously unreported chemical entities in the relugolix degradation pathway [18] [20]. These discoveries contribute significantly to understanding potential impurity profiles and establishing appropriate analytical control strategies.
Kinetic modeling employing van't Hoff, modified Apelblat, Jouyban-Acree, and Jouyban-Acree-van't Hoff equations provides accurate prediction of degradation behavior under various stress conditions [10] [11]. These mathematical models enable extrapolation from accelerated conditions to normal storage environments, supporting regulatory submission requirements and commercial stability programs.
Table 3: Degradation Behavior Under Various Stress Conditions
| Stress Condition | Degradation Behavior | Number of Degradation Products | Stability Ranking | References |
|---|---|---|---|---|
| Acidic (0.1 N HCl) | Stable - no significant degradation | 0-1 | High | [18] [19] [20] |
| Acidic (1 N HCl) | Minimal degradation products formed | 1-3 | High | [18] [20] |
| Basic (0.1 N NaOH) | Significant degradation observed | 2-4 | Low | [18] [19] [20] |
| Basic (1 N NaOH) | Higher degradation rate | 3-5 | Very Low | [18] [20] |
| Hydrolytic (Water) | Stable | 0 | High | [19] [20] |
| Oxidative (H₂O₂) | Degradation products formed | 2-4 | Medium | [18] [28] [19] [20] |
| Oxidative (AIBN) | Highest number of degradation products (11) | 11 | Very Low | [28] |
| Photolytic (UV light) | Multiple degradation products (8) | 8 | Low | [18] [28] [20] |
| Photolytic (Sunlight) | Highest degradation rate (52.7%) | 7 | Very Low | [28] |
| Photolytic (Visible light) | Minimal degradation (1 impurity) | 1 | High | [28] |
| Thermal (105°C) | Time-dependent degradation | Multiple | Medium | [20] |
| Thermal (130-170°C) | Temperature-dependent degradation | Multiple | Low to Very Low | [29] |
| Reducing conditions | Degradation products formed | Multiple | Medium | [18] [20] |
Table 5: Thermal Analysis and Stability Profiling Methods
| Analytical Technique | Temperature Range (°C) | Key Findings | Applications | Critical Parameters | References |
|---|---|---|---|---|---|
| DSC (Differential Scanning Calorimetry) | Room temperature to 300°C | Melting point at 228°C with decomposition; Form F shows melting at 198-204°C | Polymorph identification, thermal stability assessment | Onset/peak temperatures, enthalpy changes | [21] [22] [25] [23] |
| TGA (Thermogravimetric Analysis) | Room temperature to 300°C | Mass loss patterns indicate decomposition; Hemihydrate shows 1.5% mass loss | Moisture content, decomposition temperature determination | Mass loss percentages, decomposition onset | [25] [29] |
| XRPD (X-ray Powder Diffraction) | Ambient temperature | Multiple polymorphic forms identified with characteristic diffraction patterns | Crystal form identification and purity assessment | Peak positions (2θ), relative intensities | [16] [21] [22] [24] |
| Isothermal TGA Studies | 150-170°C | Degradation kinetics follow temperature-dependent behavior | Stability prediction and shelf-life estimation | Activation energy, reaction kinetics | [29] |
| Hot Stage Microscopy | Room temperature to 250°C | Crystal morphology changes and transitions observed | Real-time observation of thermal transitions | Transition temperatures, morphological changes | [21] [22] |
| Karl Fischer Titration | Ambient temperature | Water content determination for hydrated forms | Quantitative water content analysis | Water content accuracy and precision | [25] |
| Study Type | Conditions Applied | Key Outcomes | Regulatory Compliance | Critical Findings | References |
|---|---|---|---|---|---|
| ICH Q1A(R2) Compliant Studies | Acid, base, oxidative, photolytic, thermal, hydrolytic | 7-11 novel degradation products identified across conditions | Fully compliant with ICH guidelines | Most stable under acidic conditions, most degraded under alkaline | [18] [19] [20] |
| Method Development Studies | UPLC-MS, HPLC-DAD, LC-MS/MS analytical methods | Validated stability-indicating analytical methods developed | Method validation per ICH Q2(R1) | pH-dependent degradation patterns observed | [18] [30] [20] |
| Impurity Identification Studies | HRMS, NMR spectroscopy for structure elucidation | Complete structural characterization of degradants achieved | Impurity qualification per ICH Q3A/Q3B | Novel degradation pathways identified | [19] [31] |
| Kinetic Studies | Arrhenius modeling, temperature-time relationships | Activation energies and rate constants determined | Stability testing per ICH Q1A(R2) | Temperature-dependent degradation kinetics | [29] |
| Mass Balance Studies | Recovery studies and material balance calculations | Mass balance >99% achieved for degraded samples | Quality control specifications established | No significant drug-related impurities in normal storage | [20] |